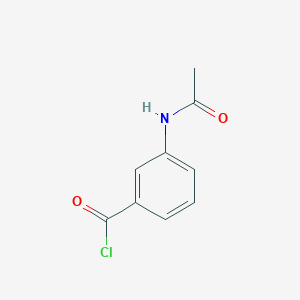

3-(Acetylamino)benzoyl chloride

Vue d'ensemble

Description

3-(Acetylamino)benzoyl chloride is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

Synthesis Analysis

The synthesis of similar compounds like benzoyl chloride involves taking benzoic acid and thionyl chloride as raw materials, heating, stirring and performing backflow reaction . The solution becomes clear and transparent, and redundant thionyl chloride is recycled to obtain a coarse benzoyl chloride product . This product is then subjected to reduced pressure distillation to obtain the finished benzoyl chloride product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Acyl chlorides like this compound react with primary and secondary amines to form amides . Tertiary amines cannot be acylated due to the absence of a replaceable hydrogen atom . With the much less active benzoyl chloride, acylation can still be performed by the use of excess aqueous base to facilitate the reaction .Applications De Recherche Scientifique

Acylation of Azaindoles

A study by Zhang et al. (2002) explored the conditions for attaching acetyl chloride and benzoyl chloride to azaindoles. They found the best results using an excess of AlCl(3) in CH(2)Cl(2) followed by the addition of acyl chloride at room temperature. This process is significant in modifying the properties of azaindoles, which are organic compounds with potential applications in pharmaceuticals and organic synthesis (Zhang et al., 2002).

Dyeing Polyester Fabrics

Metwally et al. (2004) demonstrated the use of benzoyl chloride in synthesizing azodisperse dyes with thiazole rings for dyeing polyester fabrics. They achieved this by coupling diazotized aryl amines with 2-aminothiazole derivatives to produce various dyes with desirable fastness properties (Metwally et al., 2004).

Synthesis of Isoxazoles

Ronsisvalle et al. (1981) investigated the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles from acetylated or benzoylated benzoylthiacetamide with hydroxylamine hydrochloride. They provided spectral evidence for a tetrahedral carbinolamine intermediate, which is crucial in the field of organic chemistry for the development of new compounds (Ronsisvalle et al., 1981).

Polymer Synthesis

Kricheldorf et al. (1982) described the synthesis of poly(3-hydroxybenzoate) using various methods, including the condensation of 3-(trimethylsiloxy)benzoyl chloride. Their work contributes to the understanding of polymer chemistry, specifically in synthesizing polymers with varying molecular weights and solubilities (Kricheldorf et al., 1982).

Radiation-Induced Reactions in Solution

Knolle et al. (2000) studied the radiation-induced reactions of benzoyl chloride in solution, which has implications in understanding the behavior of organic molecules under irradiation conditions. This research is relevant in fields like photochemistry and radiation chemistry (Knolle et al., 2000).

Mécanisme D'action

Orientations Futures

While the specific future directions for 3-(Acetylamino)benzoyl chloride were not found in the search results, similar compounds like benzocaine have been modified to develop highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain . These modifications have led to the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, and stroke .

Propriétés

IUPAC Name |

3-acetamidobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFGNWOTVRTHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

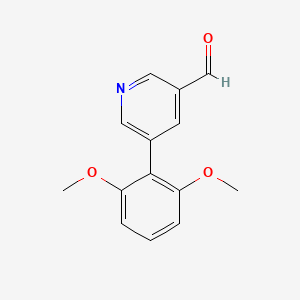

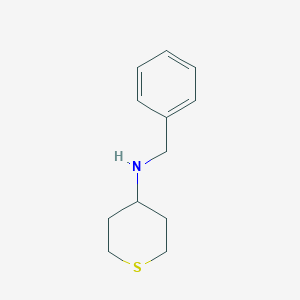

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)

![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)

![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)

![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)

![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)